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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of granulocytes from whole blood

utilizing a density gradient medium containing sodium diatrizoate. This method is designed to

yield a high purity population of granulocytes, suitable for a variety of downstream applications

in research and drug development.

Introduction
Granulocytes, a category of white blood cells that includes neutrophils, eosinophils, and

basophils, are critical components of the innate immune system. Their isolation from whole

blood is a fundamental procedure for studying their role in inflammation, infection, and various

pathologies. Density gradient centrifugation using a diatrizoate-based medium is a widely

used method for this purpose.

The principle of this separation technique relies on the differential migration of blood cells

through a density gradient. Commercially available solutions such as Polymorphprep™ and

Histopaque® are specifically formulated with sodium diatrizoate and a polysaccharide (like

Dextran 500 or Ficoll) to create a medium of a specific density.[1] During centrifugation, the

high osmolality of the diatrizoate solution causes erythrocytes to lose water, shrink, and

increase their density, allowing them to sediment through the gradient.[1] Granulocytes, having

a buoyant density higher than mononuclear cells but lower than the aggregated erythrocytes,

settle at a specific interface, allowing for their collection.[1]
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Materials and Reagents
Anticoagulated Whole Blood: Human venous blood collected in tubes containing an

anticoagulant such as EDTA or heparin.[2]

Diatrizoate Gradient Medium: A sterile, endotoxin-tested solution containing sodium

diatrizoate and a polysaccharide. A common commercial example is Polymorphprep™,

which contains 13.8% (w/v) sodium diatrizoate and 8.0% (w/v) Dextran 500.[1]

Isotonic Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

without Ca²⁺ and Mg²⁺.[2]

Red Blood Cell (RBC) Lysis Buffer (Optional): For removing any remaining red blood cells.

Conical Centrifuge Tubes (15 mL or 50 mL)

Sterile Pipettes

Centrifuge with a swinging-bucket rotor

Experimental Protocol
This protocol is a general guideline. Optimal conditions may vary depending on the specific

diatrizoate gradient medium used and the experimental requirements. It is crucial to maintain

all reagents and blood samples at room temperature (18-22°C) throughout the procedure, as

temperature variations can affect the density and viscosity of the gradient medium, leading to

poor separation.[1][3]

3.1. Preparation

Ensure the diatrizoate gradient medium, blood sample, and centrifuge are at room

temperature (18-22°C).[1]

Gently mix the anticoagulated whole blood by inverting the collection tube several times.

3.2. Density Gradient Centrifugation
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Carefully dispense a volume of the diatrizoate gradient medium into a conical centrifuge

tube. For example, use 5 mL of medium for 5 mL of blood in a 15 mL tube.[2]

Slowly and carefully layer an equal volume of whole blood on top of the gradient medium.[2]

[4] It is critical to avoid mixing the blood and the gradient medium to ensure a sharp

interface.[4] This can be achieved by tilting the tube and letting the blood run down the side.

Centrifuge the tubes in a swinging-bucket rotor. A common centrifugation setting is 450-500 x

g for 30-45 minutes at room temperature with the brake off.[2][4]

3.3. Granulocyte Collection

After centrifugation, distinct layers will be visible. From the top down, you will typically

observe:

A layer of plasma.

A band of mononuclear cells (lymphocytes and monocytes) at the plasma/gradient

interface.[4]

The clear gradient medium.

A cloudy band containing the granulocytes.[4]

A pellet of red blood cells at the bottom of the tube.

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).[4]

Using a clean pipette, carefully collect the granulocyte layer and transfer it to a new

centrifuge tube.[4]

3.4. Washing Steps

Wash the collected granulocytes by adding at least three volumes of isotonic buffer (e.g.,

PBS or HBSS without Ca²⁺ and Mg²⁺).[2]

Centrifuge at 250-450 x g for 10 minutes at room temperature.[2]
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Discard the supernatant.

If significant red blood cell contamination is present, a hypotonic lysis step can be performed.

Resuspend the cell pellet in a small volume of RBC lysis buffer for a short period (e.g., 30

seconds), then add an excess of isotonic buffer to restore isotonicity.

Repeat the washing step (steps 1-3) to remove the lysis buffer and any remaining

contaminants.

After the final wash, resuspend the purified granulocyte pellet in the desired medium for

downstream applications.

Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for granulocyte

isolation using a diatrizoate gradient.

Parameter Value/Range Reference

Diatrizoate Medium

Composition

13.8% (w/v) Sodium

Diatrizoate, 8.0% (w/v) Dextran

500

[1]

Blood to Gradient Volume

Ratio
1:1 [2]

Centrifugation Speed 450 - 500 x g [2][4]

Centrifugation Time 30 - 45 minutes [2][4]

Centrifugation Temperature 18 - 22°C [1][3]

Expected Purity > 95% [5]

Expected Viability > 90% [6][7]

Expected Recovery
65.5% of neutrophils from pre-

isolation count
[5]
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Experimental Workflow for Granulocyte Isolation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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